Compound Description: Leflunomide (1) is a disease-modifying antirheumatic drug (DMARD) clinically used to treat rheumatoid arthritis (RA). []
Relevance: While structurally distinct from 1-(3-Chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, Leflunomide serves as a reference point in the research presented in paper []. This paper focuses on exploring the anti-inflammatory potential of compounds structurally similar to Leflunomide's metabolite, Malononitrilamide.
Malononitrilamide (MNA)
Compound Description: Malononitrilamide (MNA, 2) is the primary, non-enzymatically active metabolite of Leflunomide. It exhibits immunosuppressive effects and is considered a key pharmacophore in the search for novel anti-inflammatory agents. []
Relevance: Although not directly structurally similar to 1-(3-Chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, Malononitrilamide is central to the research in paper []. This research focuses on designing and evaluating derivatives of N-(4-chlorophenyl)-2-substituted nicotinamides based on their structural resemblance to Malononitrilamide and its enolic hydroxyl group.
N-(4-Chlorophenyl)-2-hydroxynicotinamide
Compound Description: N-(4-Chlorophenyl)-2-hydroxynicotinamide (4) is a key intermediate compound in the synthesis of the N-(4-chlorophenyl)-2-substituted nicotinamide derivatives explored in paper []. It possesses a β-keto amide with an enolic hydroxyl group, considered the active pharmacophore responsible for Malononitrilamide's immunosuppressive activity. []
Relevance: N-(4-Chlorophenyl)-2-hydroxynicotinamide shares a similar core structure with 1-(3-Chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, particularly the presence of the pyridine-3-carboxamide moiety. The research in paper [] focuses on modifying this core structure to develop new anti-inflammatory agents, highlighting a potential structural link with the target compound.
Compound Description: These compounds represent a series of structural analogs derived from N-(4-Chlorophenyl)-2-hydroxynicotinamide. The variations in these derivatives primarily involve substitutions at the 2-position of the nicotinamide ring. These compounds were synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo assays. []
Compound Description: This compound, synthesized alongside the N-(4-chlorophenyl)-2-substituted nicotinamide derivatives in paper [], features a 1-methyl-2-oxo-1,2-dihydropyridine ring system linked to a (4-chlorophenyl)-carboxamide group. Its inclusion in the study aims to assess the impact of this specific structural modification on anti-inflammatory activity. []
Compound Description: This compound was identified as a potent and reversible inhibitor of Endothelial Lipase (EL) with an IC50 of 61 nM against EL and 454 nM against ELHDL. []
Compound Description: Identified through deck mining, this compound also exhibits potent and reversible EL inhibitory activity, with an IC50 of 41 nM against EL and 1760 nM against ELHDL. []
Compound Description: An optimized derivative of compound 6a, this compound demonstrates improved pharmacokinetic properties while maintaining EL inhibitory activity (EL IC50 = 148 nM, ELHDL IC50 = 218 nM). []
Compound Description: IN973 is a radioligand known to bind with high affinity and specificity to γ-secretase, an enzyme involved in amyloid beta (Aβ) peptide production. It's used in research to quantify γ-secretase occupancy by potential inhibitors. []
Compound Description: This compound represents a γ-secretase inhibitor studied for its ability to reduce brain Aβ40 levels, a key hallmark of Alzheimer's disease. The research investigates the correlation between its occupancy of the γ-secretase enzyme and its effect on Aβ40 reduction. []
Compound Description: BMS-433796 is another γ-secretase inhibitor examined alongside BMS-299897 in the study focusing on understanding the relationship between γ-secretase occupancy and brain Aβ40 reduction. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.